molecular formula C21H30ClN3O4 B4038384 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B4038384
M. Wt: 423.9 g/mol
InChI Key: OZHMKVXKKBCATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C21H30ClN3O4 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1924841 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Piperidine derivatives, including compounds similar to the one you're inquiring about, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Such activities are critical in the development of antidementia agents, with some derivatives showing significant potency and selectivity towards acetylcholinesterase over butyrylcholinesterase. These findings highlight the therapeutic potential in cognitive disorders (Sugimoto et al., 1990).

Central Nervous System Agents

The synthesis and biological evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have demonstrated marked antitetrabenazine activity, suggesting potential as central nervous system agents. This research emphasizes the importance of stereochemistry in enhancing the pharmacological profile of these compounds (Martin et al., 1981).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, including benzodifuranyl triazines and oxadiazepines, offer a promising approach to developing new anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).

Serotonin Receptor Agonists

Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, demonstrating potential applications in enhancing gastrointestinal motility. These studies highlight the role of chemical functionalities in modulating pharmacological profiles and oral bioavailability (Sonda et al., 2003).

Metabolism Studies

Research on the oxidative metabolism of novel antidepressants has identified the key enzymes involved in their biotransformation. Understanding the metabolic pathways of such compounds is crucial for developing safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(oxolane-3-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O4/c1-24(2)11-8-23-20(26)15-3-4-19(18(22)13-15)29-17-5-9-25(10-6-17)21(27)16-7-12-28-14-16/h3-4,13,16-17H,5-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHMKVXKKBCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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